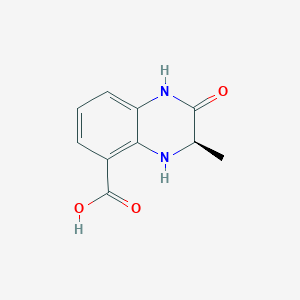
(R)-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with a carboxylic acid group and a methyl group. The presence of the chiral center at the 3-position adds to its complexity and potential for diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization to form the quinoxaline ring. The chiral center can be introduced using chiral catalysts or starting materials to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can enhance the efficiency of the process. Purification steps, including crystallization and chromatography, are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of tetrahydroquinoxaline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
科学研究应用
®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. The chiral center plays a crucial role in determining the specificity and potency of these interactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler analog without the carboxylic acid and methyl groups.
Tetrahydroquinoxaline: Lacks the carboxylic acid group but retains the reduced ring system.
3-Methylquinoxaline: Similar structure but without the carboxylic acid group.
Uniqueness
®-3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its combination of a chiral center, a quinoxaline ring, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
(3R)-3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-7-4-2-3-6(10(14)15)8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15)/t5-/m1/s1 |
InChI 键 |
GRLBGBWIVIUUOM-RXMQYKEDSA-N |
手性 SMILES |
C[C@@H]1C(=O)NC2=CC=CC(=C2N1)C(=O)O |
规范 SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















